1-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-4-methyl-2-methylidenepentan-1-one
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Overview
Description
1-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-4-methyl-2-methylidenepentan-1-one is a complex organic compound that features a fluoropyridine moiety linked to a piperazine ring, which is further connected to a methylidenepentanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-4-methyl-2-methylidenepentan-1-one typically involves multiple steps, starting with the preparation of the fluoropyridine and piperazine intermediates. One common method involves the use of Selectfluor® for the fluorination of pyridine derivatives . The piperazine ring can be synthesized via cyclization reactions involving 1,2-diamines and sulfonium salts . The final step involves the coupling of the fluoropyridine and piperazine intermediates with the methylidenepentanone moiety under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-4-methyl-2-methylidenepentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-4-methyl-2-methylidenepentan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-4-methyl-2-methylidenepentan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoropyridine moiety is known to enhance binding affinity due to its electron-withdrawing properties, which can influence the compound’s overall activity. The piperazine ring may interact with various biological pathways, potentially modulating neurotransmitter release or receptor activation .
Comparison with Similar Compounds
Similar Compounds
2-(4-(5-Fluoropyridin-2-yl)piperazin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide: Another fluoropyridine-piperazine derivative with similar structural features.
Piperaquine: A compound with a piperazine core, used as an antimalarial agent.
Uniqueness
1-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-4-methyl-2-methylidenepentan-1-one is unique due to its specific combination of a fluoropyridine and a piperazine ring linked to a methylidenepentanone structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-4-methyl-2-methylidenepentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O/c1-12(2)10-13(3)16(21)20-8-6-19(7-9-20)15-5-4-14(17)11-18-15/h4-5,11-12H,3,6-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZANOBLXTFJVFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=C)C(=O)N1CCN(CC1)C2=NC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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